5-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]pyrazine-2-carboxylic acid
Beschreibung
BenchChem offers high-quality 5-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]pyrazine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]pyrazine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
5-[4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]pyrazine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O4/c1-15(2,3)23-14(22)18-10-4-6-19(7-5-10)12-9-16-11(8-17-12)13(20)21/h8-10H,4-7H2,1-3H3,(H,18,22)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPJIWLMWESAUFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C2=NC=C(N=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
5-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]pyrazine-2-carboxylic acid is a compound that has garnered attention due to its potential biological activities, particularly in the context of antimicrobial and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
The compound's chemical structure is characterized by the following attributes:
| Property | Value |
|---|---|
| Chemical Formula | C16H23N3O4 |
| Molecular Weight | 321.38 g/mol |
| IUPAC Name | 5-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]pyrazine-2-carboxylic acid |
| PubChem CID | 91811778 |
The biological activity of 5-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]pyrazine-2-carboxylic acid is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in cellular processes. The compound exhibits a mechanism that may inhibit cell growth and proliferation in various pathogenic organisms.
Antimycobacterial Activity
Research has demonstrated that derivatives of pyrazine compounds, including the one under consideration, show significant antimycobacterial activity. A study evaluated several novel compounds against Mycobacterium tuberculosis and other mycobacterial strains using a modified Microplate Alamar Blue Assay. The results indicated that certain derivatives exhibited micromolar minimum inhibitory concentrations (MIC), showcasing promising potential as antitubercular agents .
Efficacy Against Pathogens
The compound has been tested against various strains, including:
- Mycobacterium tuberculosis H37Ra
- M. smegmatis
Results from in vitro studies indicated that several derivatives had low cytotoxicity in HepG2 cell lines while maintaining effective antimycobacterial activity. For instance:
- Compound 3c : MIC = 3.91 µg/mL
- Compound 4e : MIC = 0.78 µg/mL
These findings suggest that modifications to the alkylamino side chains significantly influence the biological activity of these pyrazine derivatives .
Study on Structural Derivatives
A comprehensive study investigated the biological activity of various structural derivatives of pyrazinamide, focusing on their antimycobacterial properties. The research highlighted that compounds with specific substituents on the pyrazine ring exhibited enhanced activity against M. tuberculosis, suggesting that structural modifications can lead to improved therapeutic profiles .
Cytotoxicity Assessment
In another study assessing cytotoxicity, it was found that many of the tested compounds displayed low toxicity levels in human liver cell lines while maintaining their antimicrobial efficacy. This balance between potency and safety is crucial for drug development .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Research indicates that derivatives of pyrazine compounds, including 5-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]pyrazine-2-carboxylic acid, exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis and other mycobacterial strains, demonstrating potential as new antimycobacterial agents .
Anticancer Properties
The compound has been evaluated for its anticancer activity. Its structural features allow it to interfere with cancer cell proliferation mechanisms. The interaction with specific molecular targets within cancer cells suggests that this compound could be developed into a therapeutic agent for cancer treatment .
Pharmaceutical Development
As a versatile building block in organic synthesis, this compound is valuable in the development of pharmaceuticals. Its ability to modify biological activity through structural variations makes it a candidate for creating new drugs targeting various diseases .
Case Study 1: Antimycobacterial Activity
A study focused on the synthesis and evaluation of various pyrazine derivatives, including those related to 5-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]pyrazine-2-carboxylic acid, demonstrated significant inhibitory activity against Mycobacterium tuberculosis. Compounds were screened using the Microplate Alamar Blue Assay, revealing micromolar minimum inhibitory concentrations (MIC) against resistant strains .
Case Study 2: Anticancer Mechanisms
Another research effort investigated the anticancer potential of pyrazine derivatives. The compound was tested against several cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis. The study highlighted the importance of structural modifications in enhancing anticancer activity .
Summary of Applications
Q & A
Basic Research Questions
Q. What are established synthetic pathways for 5-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]pyrazine-2-carboxylic acid?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with Boc (tert-butoxycarbonyl) protection of the piperidine amine (e.g., using di-tert-butyl dicarbonate) to introduce the 2-methylpropan-2-yloxycarbonylamino group. Subsequent coupling to the pyrazine-2-carboxylic acid core can be achieved via amide bond formation using coupling agents like EDCl or DCC. Purification often employs column chromatography, with yields influenced by solvent selection (e.g., DMF or dichloromethane) and reaction time .
Q. Which analytical techniques are critical for structural confirmation and purity assessment?
- Methodological Answer :
- NMR Spectroscopy : 1H and 13C NMR to verify substituent positions on the piperidine and pyrazine rings.
- HPLC : To assess purity (>98% as per industry standards) and detect byproducts .
- Mass Spectrometry : ESI-MS or MALDI-TOF for molecular weight confirmation.
- X-ray Crystallography (if crystals are obtainable) for absolute stereochemical determination .
Advanced Research Questions
Q. How can contradictory solubility data across studies be systematically addressed?
- Methodological Answer : Solubility discrepancies may arise from the compound’s ionic state (e.g., carboxylic acid vs. ester forms). Standardize testing conditions:
- Perform pH-dependent solubility profiling (e.g., in buffers ranging from pH 1–13).
- Compare results under controlled temperatures (e.g., 25°C vs. 37°C) and solvent systems (aqueous vs. organic).
- Use dynamic light scattering (DLS) to monitor aggregation in aqueous solutions .
Q. What strategies improve coupling efficiency between the Boc-protected piperidine and pyrazine moieties?
- Methodological Answer :
- Catalyst Optimization : Palladium-based catalysts (e.g., Pd(OAc)₂) for cross-coupling reactions, as seen in analogous pyrazine syntheses .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 hours to 2 hours) and improves yields by >15% .
- Protecting Group Alternatives : Evaluate Boc vs. Fmoc protection for steric effects during coupling .
Q. How can computational methods predict reactivity or biological target interactions?
- Methodological Answer :
- Docking Studies : Use software like AutoDock to model interactions with enzymes (e.g., kinases or proteases) based on the compound’s piperidine-pyrazine scaffold.
- DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attacks .
- MD Simulations : Assess stability in biological membranes or protein binding pockets .
Data Contradiction Analysis
Q. Why do biological activity assays show variability for this compound?
- Methodological Answer :
- Purity Variations : Impurities from incomplete Boc deprotection (e.g., residual tert-butyl groups) may interfere with assays. Validate purity via HPLC before testing .
- Stereochemical Differences : Check for unintended racemization during synthesis using chiral HPLC or circular dichroism .
- Assay Conditions : Standardize cell lines, incubation times, and solvent controls (e.g., DMSO concentration ≤0.1%) to minimize variability .
Q. How to resolve conflicting reports on thermal stability during storage?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures under nitrogen vs. air to identify oxidative degradation pathways.
- Accelerated Stability Studies : Store at 40°C/75% RH for 4 weeks and monitor degradation via LC-MS.
- Lyophilization : For long-term storage, lyophilize the compound in acidic buffers (pH 4–5) to stabilize the carboxylic acid form .
Application-Oriented Questions
Q. What are key considerations when designing derivatives for enhanced pharmacokinetics?
- Methodological Answer :
- Ester Prodrugs : Replace the carboxylic acid with methyl or ethyl esters to improve membrane permeability, then evaluate hydrolysis rates in plasma .
- Piperidine Modifications : Introduce fluorine or methyl groups to alter logP and metabolic stability .
- Salt Formation : Test sodium or hydrochloride salts for improved aqueous solubility .
Q. How to mitigate byproduct formation during scale-up synthesis?
- Methodological Answer :
- Process Optimization : Use flow chemistry to control exothermic reactions and reduce side products.
- In Situ Monitoring : Employ PAT (Process Analytical Technology) tools like FTIR to track reaction progress.
- Byproduct Identification : Isolate and characterize byproducts via preparative HPLC and NMR to adjust stoichiometry or catalysts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
